2-Aminobenzothiazole-6-carboxylic acid
Overview
Description
2-Aminobenzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
An elegant pathway for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid involves the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups .Molecular Structure Analysis
The molecular structure of 2-Aminobenzothiazole-6-carboxylic acid is represented by the InChI code1S/C8H6N2O2S/c9-8-10-6-4-2-1-3-5(6)11-7(8)12/h1-4H,(H2,9,10)(H,11,12)
. The molecular weight of this compound is 194.21 g/mol . Chemical Reactions Analysis
2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis
2-Aminobenzothiazole-6-carboxylic acid is a light brown powder . It has a melting point of 265 ºC and a predicted boiling point of 466.6±37.0 °C . It is very slightly soluble in water but freely soluble in alcohol, chloroform, concentrated acid, and diethyl ether .Scientific Research Applications
Application Summary
2-Aminobenzothiazole derivatives have been found to exhibit a wide spectrum of biological activity. They have been used in the design of biologically active compounds, particularly in response to the threat of epidemics associated with various viruses .
Methods of Application
The main methods for the preparation of 2-aminobenzothiazole derivatives include both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .
Results or Outcomes
Molecules with a benzothiazole moiety have shown a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
Green Synthesis
Application Summary
2-Aminobenzothiazole derivatives have been used in the context of green synthesis . Green synthesis is a method of synthesizing compounds that reduces the environmental impact by using less harmful reagents or solvents, or by reducing the number of steps in a synthesis .
Methods of Application
One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent . This method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .
Results or Outcomes
The green synthesis method is characterized by high yields of the target products in a relatively short reaction time, and more often proceeds in the absence of a solvent . In most reactions, H2O is used as a nontoxic and widely available solvent which significantly reduces the cost of the process .
Synthesis of Bioactive Derivatives
Application Summary
2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Methods of Application
A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives . These methods often involve the reaction of 2-aminobenzothiazole with various electrophilic reagents .
Results or Outcomes
The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities . They have gained popularity due to their prominent medicinal importance .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin and eyes, and avoid breathing dust .
Future Directions
In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance. The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAKWWWXCZMODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059093 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzothiazole-6-carboxylic acid | |
CAS RN |
93-85-6 | |
Record name | 2-Amino-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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